molecular formula C8H6BrF B6162476 [(1Z)-2-bromo-2-fluoroethenyl]benzene CAS No. 88410-05-3

[(1Z)-2-bromo-2-fluoroethenyl]benzene

Cat. No.: B6162476
CAS No.: 88410-05-3
M. Wt: 201
InChI Key:
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Description

[(1Z)-2-bromo-2-fluoroethenyl]benzene is an organic compound characterized by the presence of both bromine and fluorine atoms attached to an ethenyl group, which is further bonded to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1Z)-2-bromo-2-fluoroethenyl]benzene typically involves the halogenation of ethenylbenzene derivatives. One common method includes the bromination and fluorination of ethenylbenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

[(1Z)-2-bromo-2-fluoroethenyl]benzene undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or fluorine atoms can be replaced by other electrophiles.

    Nucleophilic Substitution: The bromine atom in the compound can be substituted by nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine (Br2) and catalysts like iron(III) bromide (FeBr3) are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce different ethenylbenzene derivatives.

Scientific Research Applications

[(1Z)-2-bromo-2-fluoroethenyl]benzene has diverse applications in scientific research, including:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.

    Materials Science: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.

    Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules.

    Biological Research: It is used in studies involving the interaction of halogenated compounds with biological systems.

Mechanism of Action

The mechanism of action of [(1Z)-2-bromo-2-fluoroethenyl]benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of bromine and fluorine atoms enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

[(1Z)-2-bromo-2-fluoroethenyl]benzene can be compared with other halogenated ethenylbenzene derivatives, such as:

  • [(1Z)-2-chloro-2-fluoroethenyl]benzene
  • [(1Z)-2-bromo-2-chloroethenyl]benzene
  • [(1Z)-2-iodo-2-fluoroethenyl]benzene

These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and applications. This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity.

Properties

CAS No.

88410-05-3

Molecular Formula

C8H6BrF

Molecular Weight

201

Purity

95

Origin of Product

United States

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